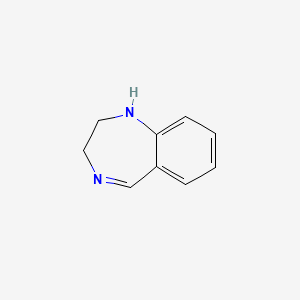
2,3-Dihydro-1H-1,4-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects . The structure of this compound includes a benzene ring fused with a diazepine ring, where the nitrogen atoms are positioned at the 1 and 4 locations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-1,4-benzodiazepine typically involves the condensation of o-phenylenediamine with various aldehydes or ketones. One common method includes the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst . Another method involves the use of ethene diamine, formic acid, and copper powder in an inert solvent, followed by the addition of o-halobenzaldehyde .
Industrial Production Methods
For industrial production, continuous flow synthesis is often employed due to its efficiency and scalability. This method allows for the continuous production of benzodiazepines by combining reactants in a flow reactor, which enhances reaction control and product yield .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and various substituted benzodiazepines .
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-1,4-benzodiazepine has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: It is used in studies related to neurotransmitter modulation and receptor binding.
Industry: It is utilized in the development of pharmaceuticals and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . This interaction primarily occurs at the benzodiazepine binding site on the GABA-A receptor, which modulates the receptor’s activity and increases chloride ion influx, resulting in hyperpolarization of the neuron .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.
Nitrazepam: Known for its hypnotic effects and used in the treatment of insomnia.
Cinolazepam: Used for its sedative and muscle relaxant properties.
Uniqueness
2,3-Dihydro-1H-1,4-benzodiazepine is unique due to its specific structural configuration, which allows for distinct binding affinities and pharmacokinetic properties compared to other benzodiazepines. Its ability to undergo various chemical modifications also makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
5945-91-5 |
|---|---|
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-1,4-benzodiazepine |
InChI |
InChI=1S/C9H10N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,7,11H,5-6H2 |
Clave InChI |
NSGCECVNIHAAIE-UHFFFAOYSA-N |
SMILES canónico |
C1CN=CC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


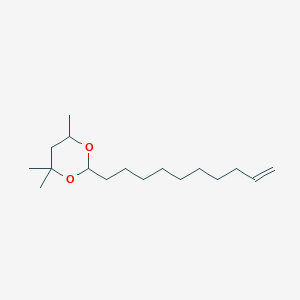

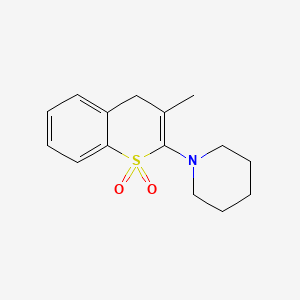
![5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid](/img/structure/B14726598.png)



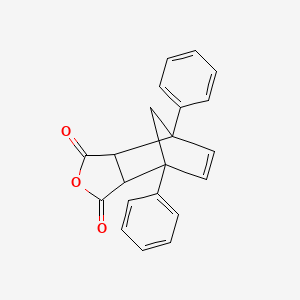
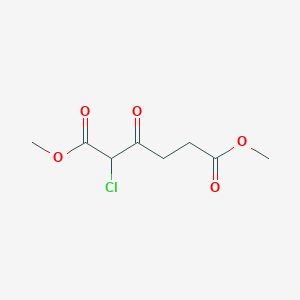

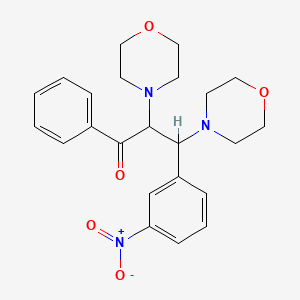
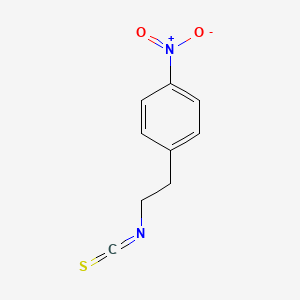
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)

